2-(Cyclopropanecarboxamido)isonicotinic acid
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJIXVJEGEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)isonicotinic acid typically involves the coupling of this compound with 4-methoxypyridin-3-amine . The reaction conditions often include the use of coupling agents and solvents such as dimethylformamide (DMF) in the presence of a base like sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropanecarboxamido)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the amide or carboxylic acid functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-(Cyclopropanecarboxamido)isonicotinic acid has been investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals. Its structural features suggest possible interactions with biological targets, which may lead to:
- Antimicrobial Activity : Studies indicate that derivatives of isonicotinic acid exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activities.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:
- Synthesis of Complex Molecules : It can act as a precursor for the synthesis of more complex pharmacologically active compounds.
- Functionalization Reactions : The presence of both carboxamide and isonicotinic acid groups enables diverse functionalization options, facilitating the creation of tailored compounds for specific applications.
Biological Studies
Research into the biological activities of this compound has revealed its potential role in:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, warranting further investigation into its mechanism of action.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with proteins related to inflammation and cancer pathways, indicating its potential as a lead compound for drug development.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Isonicotinic acid with cyclopropyl group | Investigated for antimicrobial effects |
| Isoniazid | Classic antitubercular agent | Strong antimicrobial activity |
| 4-Aminobenzoic acid | Simple aromatic amine | Used in dye and pharmaceutical synthesis |
| 3-Pyridinecarboxylic acid | Similar core structure | Explored for anti-inflammatory activity |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study conducted on various isonicotinic acid derivatives demonstrated enhanced activity against Staphylococcus aureus when modified with cyclopropyl groups. This suggests that this compound could exhibit similar or improved efficacy against resistant strains. -
In Vivo Studies :
Research involving animal models indicated that compounds with structural similarities showed promising results in reducing inflammation markers. This positions this compound as a candidate for further exploration in inflammatory disease treatments. -
Molecular Docking Studies :
Computational docking studies revealed that the compound binds effectively to targets involved in cancer pathways, suggesting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanecarboxamido)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-(Cyclopropanecarboxamido)isonicotinic Acid and Analogues
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity:
- This compound : Moderate aqueous solubility (predicted LogP = 1.2) due to the polar carboxylic acid group, balanced by the hydrophobic cyclopropane moiety .
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Lower solubility (LogP = 1.8) attributed to the chloro and methyl substituents, favoring organic solvents .
- 1-(Boc-Amino)cyclopropanecarboxylic acid: High lipophilicity (LogP = 2.5) from the Boc group, limiting aqueous solubility but enhancing membrane permeability .
Metabolic Stability:
- The cyclopropane ring in this compound reduces oxidative metabolism compared to non-cyclopropane analogues like 2-cyclopentylthiazole-4-carboxylic acid .
Limitations and Challenges
- Synthetic Complexity : Introducing the cyclopropane group requires specialized reagents (e.g., cyclopropanecarbonyl chloride), increasing production costs compared to simpler analogues like pyrimidine derivatives .
- Stability Issues : The amide linkage in this compound is susceptible to enzymatic hydrolysis in vivo, necessitating structural modifications for prolonged activity .
Biological Activity
2-(Cyclopropanecarboxamido)isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 1339368-46-5
The compound features a cyclopropanecarboxamide moiety attached to isonicotinic acid, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It can interact with receptors, altering their activity and leading to downstream biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various pathogens, indicating potential for further exploration in this area.
Anti-inflammatory Effects
Compounds with structural similarities have demonstrated anti-inflammatory effects in vitro and in vivo. This suggests that this compound may also be a candidate for treating inflammatory diseases.
Antitumor Potential
Research on related compounds indicates potential antitumor activities. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, warranting investigation into the anticancer efficacy of this compound.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Studies | A study revealed enhanced antimicrobial efficacy against specific pathogens when substituents were optimized on similar compounds. |
| In Vivo Studies | Animal models demonstrated promising results for related compounds in reducing inflammation, supporting the therapeutic role of this compound. |
| Molecular Docking Studies | Computational analyses indicated favorable binding interactions between similar derivatives and proteins involved in inflammation and cancer pathways, suggesting a mechanism for their biological activity. |
Q & A
Q. How do I ensure reproducibility in computational modeling of this compound’s interactions?
- Methodological Answer : Share code/scripts (e.g., Python for MD simulations) in public repositories (GitHub). Document force field parameters and convergence criteria. Validate predictions with experimental data (e.g., binding constants from ITC) and provide raw data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
